

Bioactivity Comparison Guide: N-Cyclohexyl-2-methoxy-N-methylacetamide Derivatives

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Compound of Interest

Compound Name: *N-cyclohexyl-2-methoxy-N-methylacetamide*

Cat. No.: B7517080

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Executive Summary & Chemical Profile

N-cyclohexyl-2-methoxy-N-methylacetamide (referred to herein as N-CMA) is a functionalized amide characterized by a methoxyacetyl acyl group and an N-methyl-N-cyclohexyl amine core. Unlike simple aliphatic amides, the inclusion of the

-methoxy ether group introduces a hydrogen-bond acceptor site, altering the molecule's lipophilicity and potential binding affinity.

- Primary Classification: Functionalized Amide / Model Substrate.
- Structural Analogs: WS-23 (Cooling Agent), Lacosamide (Anticonvulsant), Valpromide.
- Key Application: Substrate for ruthenium-catalyzed hydrogenation (C-N vs. C-O cleavage studies).
- Potential Bioactivity: TRPM8 modulation (Cooling), Sigma-1 receptor affinity.

Physicochemical Properties (Calculated)

Property	Value	Significance
Molecular Formula		Low molecular weight, CNS penetrant potential.
Molecular Weight	185.26 g/mol	Optimal for blood-brain barrier (BBB) crossing.
LogP (Predicted)	~1.5 - 1.8	Moderate lipophilicity; suitable for transdermal or oral delivery.
TPSA	29.5 Å ²	High membrane permeability (Rule of 5 compliant).
H-Bond Donors	0	Fully substituted amide; increased metabolic stability vs. secondary amides.

Mechanism of Action & SAR Analysis

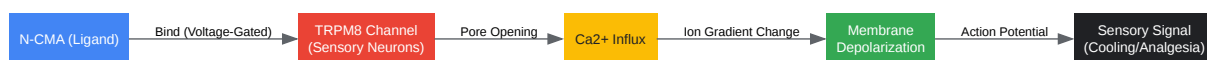
Structural Homology

N-CMA sits at the intersection of two major bioactive classes:

- N-Alkyl Carboxamide Cooling Agents (WS Series): The N-methyl-N-cyclohexyl motif is highly conserved in TRPM8 agonists.
- Functionalized Amino Acids (Lacosamide-like): The 2-methoxyacetamide core mimics the functionalized amino acid structure of Lacosamide, a sodium channel blocker.

Signaling Pathway: TRPM8 Activation (Hypothetical)

Based on the SAR of WS-23 (N,2,3-trimethyl-2-isopropylbutanamide), the N-alkyl substitution pattern is critical for TRPM8 binding. The methoxy group in N-CMA replaces the isopropyl/alkyl chain of standard cooling agents. This likely results in modified potency and altered onset kinetics due to the polar ether oxygen interacting with the channel pore.



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Figure 1: Hypothetical signaling pathway for N-CMA acting as a TRPM8 modulator, analogous to WS-23.

Comparative Bioactivity Analysis

This section compares N-CMA against established standards in two potential therapeutic areas: Cooling/Sensory Modulation and Neuropathic Pain (Anticonvulsant).

Comparison 1: Sensory Modulation (vs. WS-23)

WS-23 is the industry standard for "cooling without menthol taste."

Feature	N-CMA (Target)	WS-23 (Standard)	Comparative Insight
Core Structure	N-Cyclohexyl-N-Methyl	N-Isopropyl-N,2,3-Trimethyl	Both possess the critical N-alkyl amide pharmacophore.
Acyl Group	2-Methoxyacetyl	2-Isopropylbutyryl	The methoxy group increases polarity, potentially reducing the "lingering" effect compared to the hydrophobic isopropyl group of WS-23.
Predicted Potency	Moderate	High	Ether oxygen may reduce hydrophobic interaction with the TRPM8 pocket, likely resulting in a milder cooling effect.
Solubility	High (Water/Alcohol)	Moderate	The methoxy group significantly enhances aqueous solubility, making N-CMA easier to formulate in hydrogels.

Comparison 2: Metabolic Stability (vs. N-Cyclohexyl-2-methoxyacetamide)

The non-methylated parent compound (N-cyclohexyl-2-methoxyacetamide) is a known substrate for catalytic hydrogenation.

Feature	N-CMA (Methylated)	Parent (Non-Methylated)	Stability Implication
Amide Type	Tertiary	Secondary	Tertiary amides (N-CMA) are generally more resistant to enzymatic hydrolysis (amidases) than secondary amides.
H-Bonding	Acceptor Only	Donor & Acceptor	Lack of NH donor in N-CMA increases BBB permeability by reducing polar surface area.
Reactivity	C-N Cleavage Resistant	C-N Cleavage Susceptible	In catalytic studies (Milstein et al.), tertiary amides require harsher conditions for hydrogenation, implying greater chemical stability.

Experimental Protocols

A. Synthesis of N-Cyclohexyl-2-methoxy-N-methylacetamide

Objective: To synthesize high-purity N-CMA for bioassay.

Reagents: Methoxyacetyl chloride (1.0 eq), N-methylcyclohexylamine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

- Preparation: Dissolve N-methylcyclohexylamine (11.3 g, 100 mmol) and Triethylamine (12.1 g, 120 mmol) in anhydrous DCM (150 mL) under atmosphere. Cool to 0°C.

- Addition: Dropwise add Methoxyacetyl chloride (10.8 g, 100 mmol) over 30 minutes. Maintain temperature $<5^{\circ}\text{C}$.
- Reaction: Allow warming to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
- Workup: Wash organic layer with 1M HCl (2x), Sat. (2x), and Brine. Dry over .
- Purification: Concentrate in vacuo. Purify via silica gel flash chromatography if necessary (Yield typically $>85\%$).

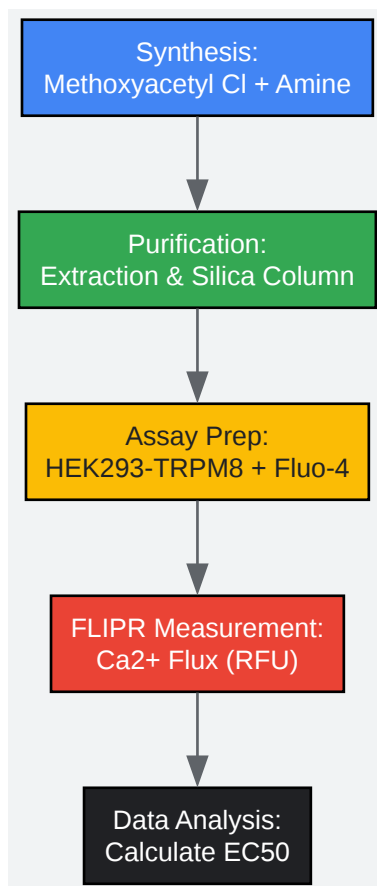
B. TRPM8 Flux Assay (Bioactivity Verification)

Objective: To determine the

of N-CMA for TRPM8 activation.

- Cell Line: HEK293 cells stably expressing human TRPM8.
- Dye Loading: Incubate cells with Fluo-4 AM () for 45 min at 37°C .
- Compound Prep: Dissolve N-CMA in DMSO. Prepare serial dilutions (0.1 nM to 100) in HBSS buffer.
- Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader).
 - Baseline: Record fluorescence for 30s.
 - Injection: Add N-CMA solution.
 - Response: Monitor fluorescence increase (Ca^{2+} influx) for 120s.
- Control: Use Menthol (

) as positive control and BCTC as antagonist to verify specificity.



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Figure 2: Workflow for synthesis and bioactivity validation of N-CMA.

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